molecular formula C14H8N2O4 B13673286 2-Amino-3-nitro-9,10-anthracenedione

2-Amino-3-nitro-9,10-anthracenedione

Cat. No.: B13673286
M. Wt: 268.22 g/mol
InChI Key: WTCXIALFOUPXPZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-9,10-anthracenedione is a nitro- and amino-substituted derivative of 9,10-anthracenedione (anthraquinone). The anthracenedione core consists of a planar aromatic system with two ketone groups at positions 9 and 10. Substitutions at positions 2 (amino) and 3 (nitro) introduce electron-donating and electron-withdrawing groups, respectively, which can significantly alter solubility, reactivity, and biological activity. Such derivatives are often explored for applications in dyes, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2-amino-3-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2

InChI Key

WTCXIALFOUPXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .

Scientific Research Applications

2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

2-Amino-3-hydroxy-9,10-anthracenedione

  • Structure: Amino (-NH₂) at position 2, hydroxyl (-OH) at position 3.
  • Molecular Formula: C₁₄H₉NO₄.
  • CAS RN : 204-206-3 (EINECS).
  • Properties : Reported in synthesis studies as a precursor for azo coupling and nucleophilic substitution reactions. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility in polar solvents like dimethylacetamide .

1,3-Dihydroxy-9,10-anthracenedione (Xanthopurpurin)

  • Structure : Hydroxyl groups at positions 1 and 3.
  • Activity : Isolated from plant extracts, this compound exhibits antiviral properties, suggesting hydroxyl groups in specific positions may enhance bioactivity against viral pathogens .

1,4-Dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (CL 232315)

  • Structure: Hydroxyl groups at positions 1 and 4; bis-aminoethyl side chains at positions 5 and 6.
  • Activity: Demonstrated potent antitumor activity in murine models, with >200% increase in life span (ILS) against P388 leukemia and B16 melanoma. The aminoethyl side chains enhance DNA intercalation and topoisomerase inhibition .

1,8-Diamino-9,10-anthracenedione

  • Structure: Amino groups at positions 1 and 7.
  • Molecular Formula : C₁₄H₁₀N₂O₂.
  • CAS RN : 129-42-0.

Antitumor Anthracenediones

  • HAQ (1,4-bis(2-hydroxyethylaminoethylamino)-9,10-anthracenedione diacetate): Inhibits microsomal cytochrome P-450 enzymes, reducing drug metabolism (Ki = 2.6–3.0 mM). This noncompetitive inhibition disrupts electron transfer via NADPH-cytochrome P-450 reductase, a unique mechanism compared to other quinones like menadione .
  • CL 232315 : Achieved partial tumor regression in Phase I clinical trials, with dose-limiting myelosuppression. Its biliary excretion (39.5% in dogs) highlights pharmacokinetic challenges .

Antiviral and Antimicrobial Derivatives

  • Xanthopurpurin : Exhibited antiviral activity in RCAP extracts, attributed to hydroxyl groups enabling radical scavenging or viral entry inhibition .
  • 1,6,8-Trihydroxy-3-methyl-9,10-anthracenedione : Isolated from marine fungi, suggesting natural anthracenediones may serve as antimicrobial leads .

Physicochemical Properties and Solubility

Compound Name Substituents Molecular Formula CAS RN Solubility Profile Key Activity References
2-Amino-3-nitro-9,10-anthracenedione -NH₂ (C2), -NO₂ (C3) C₁₄H₈N₂O₄ Not listed Likely low H₂O solubility; soluble in DMF Hypothesized DNA binding -
2-Amino-3-hydroxy-9,10-anthracenedione -NH₂ (C2), -OH (C3) C₁₄H₉NO₄ 204-206-3 Soluble in N,N-dimethylacetamide Synthetic intermediate
CL 232315 -OH (C1,4), bis-aminoethyl C₂₄H₃₂N₆O₄·2HCl NSC 301739D High plasma clearance (23.5 mL/kg/min) Antitumor
1,8-Diamino-9,10-anthracenedione -NH₂ (C1,8) C₁₄H₁₀N₂O₂ 129-42-0 Insoluble in H₂O; soluble in ethanol Dye synthesis

Structural Modifications and Trends

  • Amino vs.
  • Side Chain Effects: Bis-aminoethyl derivatives (e.g., CL 232315) show enhanced antitumor efficacy due to improved DNA intercalation and cellular uptake .
  • Hydroxyl Groups : Correlated with antiviral and antioxidant activities, as seen in xanthopurpurin .

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